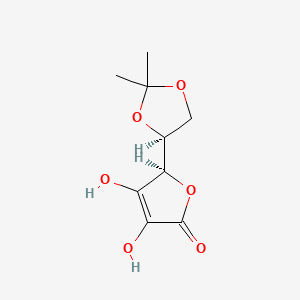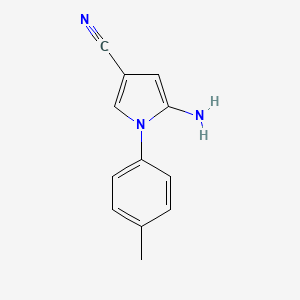![molecular formula C22H13BrClNO3 B2373597 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630057-47-5](/img/structure/B2373597.png)
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting chemical and physical properties and can be used in various applications, including the development of pharmaceuticals .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis route for “this compound” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of benzamides depend on their specific structure. They can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis and Characterization
Synthesis of Non-peptide CCR5 Antagonists : 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been used in the synthesis of various non-peptide CCR5 antagonists, which are potential therapeutic agents for preventing HIV-1 infection (Cheng De-ju, 2014), (Cheng De-ju, 2015), (H. Bi, 2014), (H. Bi, 2015).
Molecular Property and Spectroscopy Analysis : Studies on molecular properties, UV-VIS, and HOMO-LUMO energies have been conducted, enhancing our understanding of the chemical properties and reactivity of compounds related to this compound (E. Barım & F. Akman, 2021).
Structural Characterization : The structure of products derived from this compound has been characterized using techniques like NMR and MS, providing valuable insights into their molecular framework (H. Bi, 2015).
Molecular Interaction and Bioactivities
Molecular Interaction Studies : Research on molecular interactions, including crystal packing and hydrogen bonding, has been conducted, contributing to our knowledge of intermolecular forces and stability of related compounds (B. K. Sagar et al., 2018), (A. Saeed et al., 2020).
Synthesis and Bioactivity of Derivatives : Studies on the synthesis of benzofuran derivatives and their biological activities, including antimicrobial and anticonvulsant properties, have been explored (B. Thorat et al., 2016), (A. Shakya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGWHDPCCCVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)
![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)
![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)


![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)
![1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373534.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)
![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)
